molecular formula C4H7N3 B1655254 Azidocyclobutane CAS No. 33670-49-4

Azidocyclobutane

Cat. No.: B1655254
CAS No.: 33670-49-4
M. Wt: 97.12
InChI Key: YRHIKQBWJFWSOY-UHFFFAOYSA-N
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Description

Azidocyclobutane is an organic compound characterized by a four-membered cyclobutane ring with an azido group (-N₃) attached to one of the carbon atoms. This compound is of significant interest due to its unique structural features and reactivity, making it a valuable subject in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azidocyclobutane can be synthesized through several methods. One common approach involves the reaction of cyclobutyl bromide with sodium azide in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the azide ion replaces the bromide ion on the cyclobutane ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: Azidocyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Aminocyclobutane: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of azidocyclobutane in chemical reactions primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a dipolarophile, reacting with alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

    Cyclobutylamine: Similar in structure but with an amine group instead of an azido group.

    Cyclobutanone: Contains a carbonyl group instead of an azido group.

    Cyclobutyl bromide: Precursor in the synthesis of azidocyclobutane.

Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable compound in click chemistry and bioorthogonal labeling, distinguishing it from other cyclobutane derivatives .

Properties

IUPAC Name

azidocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c5-7-6-4-2-1-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHIKQBWJFWSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316751
Record name Azidocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33670-49-4
Record name Azidocyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33670-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azidocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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